2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide
Description
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenylurea moiety attached to the thiazole ring and a diethylacetamide group at the 4-position. The diethyl substitution on the acetamide group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions compared to simpler analogs.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-3-21(4-2)14(22)9-13-10-24-16(19-13)20-15(23)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWZRVNBLMCTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide typically involves the reaction of 4-chlorophenyl isocyanate with thiazole derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ureido linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures show efficacy against various bacterial strains:
- Synthesis and Testing : Compounds were synthesized and tested against Gram-positive and Gram-negative bacteria using methods such as agar well diffusion. Results indicated varying degrees of inhibition, with some compounds showing activity comparable to established antibiotics like ciprofloxacin .
- Case Study : In a study evaluating thiazole derivatives, specific compounds showed inhibition zones ranging from 12 mm to 18 mm against Bacillus subtilis and Staphylococcus aureus, indicating moderate antimicrobial activity .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored:
- In Vitro Studies : Compounds were evaluated for their cytotoxic effects on cancer cell lines, such as MCF7 (human breast adenocarcinoma). The results indicated that certain derivatives exhibited promising activity, leading to further exploration of their mechanisms of action .
- Molecular Docking Studies : These studies provided insights into the binding interactions between the synthesized compounds and specific cancer-related receptors, suggesting potential pathways for therapeutic intervention .
Data Tables
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases such as C-RAF and FLT3 . These kinases play crucial roles in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Features:
- Target Compound :
- Thiazole core : 4-position substituted with a 4-chlorophenylurea group.
- Acetamide group : N,N-diethyl substitution.
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Morpholino group instead of diethylacetamide . 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide: Simple chloroacetamide with phenyl substitution .
Crystallographic and Intermolecular Interactions
Crystal Packing and Hydrogen Bonding:
- Target Compound : The urea moiety (–NH–CO–NH–) may participate in N–H⋯N or N–H⋯O hydrogen bonding, similar to the R₂²(8) motif observed in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide . However, the diethyl group’s steric bulk could reduce packing efficiency compared to smaller substituents.
- Analog Comparisons: 2-(3,4-Dichlorophenyl) analog: Exhibits inversion dimers via N–H⋯N bonds . Morpholinoacetamide: Polar morpholino group may enhance solubility but reduce crystalline stability .
Planarity and Conformation:
- The dihedral angle between the thiazole and aryl rings in the target compound is expected to differ from the 61.8° observed in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide due to the urea linker’s flexibility .
Electronic and Computational Analysis
Charge Distribution and Noncovalent Interactions:
- Urea vs.
- Diethylacetamide vs. Morpholino: Diethyl substitution increases electron-donating effects (via alkyl groups) compared to the electron-withdrawing morpholino moiety, altering charge distribution (as analyzed via Multiwfn) .
Topological Analysis (ELF, ESP):
Antimicrobial Activity:
Ligand Coordination:
- The urea and thiazole nitrogen atoms in the target compound could act as chelation sites for metal ions, similar to reported acetamide ligands . Diethyl substitution may sterically hinder coordination compared to smaller groups like chloro or hydroxyethyl (, compound 11) .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a urea linkage, and a chlorophenyl group, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be accomplished by reacting a suitable thioamide with an α-haloketone under basic conditions.
- Urea Linkage Formation : The thiazole derivative is then reacted with 4-chlorophenyl isocyanate to form the urea linkage.
- Acetamide Formation : Finally, the intermediate is reacted with diethylamine and acetic anhydride to yield the final product.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Inhibition of Acetylcholinesterase (AChE) : The compound may act as an AChE inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes the biological activity data available for this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance antibacterial activity .
- Neuroprotective Potential : Another investigation focused on compounds with a similar structure demonstrating AChE inhibitory effects. The findings indicated that these compounds could potentially serve as therapeutic agents for Alzheimer's disease by increasing acetylcholine levels in the brain .
Q & A
Q. What are the key structural features of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide, and how do they influence its reactivity?
The compound features a thiazole ring, a ureido linkage (-NH-C(=O)-NH-), a 4-chlorophenyl group, and a diethylacetamide moiety. The thiazole ring contributes to π-π stacking interactions and hydrogen bonding, critical for binding to biological targets . The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the diethylacetamide side chain introduces steric bulk, which may influence metabolic stability . The ureido group’s hydrogen-bonding capacity is pivotal for intermolecular interactions in both synthesis and biological activity .
Q. What synthetic routes are commonly employed for the preparation of thiazole-containing acetamide derivatives?
A general approach involves coupling a thiazole-amine intermediate with activated carbonyl derivatives. For example:
- Step 1 : React 2-amino-4-substituted thiazole with chloroacetyl chloride in dichloromethane or dioxane, using triethylamine as a base (0–25°C, 1–3 hours) .
- Step 2 : Introduce the ureido group via reaction with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .
Purification typically involves recrystallization from ethanol-DMF mixtures . Yields range from 40–65%, depending on substituent steric effects .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., twisted dihedral angles between aromatic rings, as shown in studies of similar thiazole-acetamides) .
- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., ureido NH protons at δ 9.8–10.2 ppm; thiazole C2 proton at δ 7.3–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 395.082 for CHClNOS) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What biological activities have been reported for thiazole-containing analogs of this compound?
Thiazole derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to inhibition of cell wall synthesis .
- Anticancer potential : IC values of 10–50 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Enzyme inhibition : Selective COX-2 inhibition (IC ~0.8 µM) in anti-inflammatory studies .
Advanced Research Questions
Q. How can computational chemistry methods optimize reaction pathways for the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311G** level) predict transition states and intermediates for key steps like thiazole ring formation or urea coupling. For example:
Q. What strategies address discrepancies in biological activity data across studies involving thiazole-acetamide derivatives?
- Dose-response reevaluation : Confirm IC/MIC values using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic stability analysis : Assess cytochrome P450-mediated degradation via liver microsome assays to explain variability in in vivo efficacy .
- Crystallographic validation : Compare target binding modes (e.g., kinase or enzyme active sites) to reconcile conflicting structure-activity relationships .
Q. What catalytic systems enhance regioselectivity and yield in the synthesis of the thiazole core?
- Palladium catalysis : Suzuki-Miyaura coupling for introducing aryl groups to the thiazole ring (yield improvement from 50% to 85%) .
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) in biphasic systems reduces reaction time from 24 to 6 hours for thiazole-amine intermediates .
Q. How does crystal structure analysis inform structure-activity relationships (SAR) of this compound?
X-ray data reveal:
- Twisted conformation : The dihedral angle between the thiazole and 4-chlorophenyl groups (61.8° in analogs) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets .
- Hydrogen-bond networks : Ureido NH groups form R_2$$^2(8) motifs with thiazole N atoms, stabilizing crystal packing and potentially mimicking substrate-enzyme interactions .
Methodological Recommendations
- Synthesis optimization : Use carbodiimide coupling agents (e.g., EDC·HCl) with dichloromethane as a solvent for urea bond formation, achieving >90% conversion .
- Biological assays : Pair in vitro cytotoxicity studies (MTT assay) with in silico ADMET predictions to prioritize analogs for in vivo testing .
- Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, substituent electronic effects) causing activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
